molecular formula C11H13NO3 B8446289 1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione CAS No. 175712-05-7

1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

Cat. No.: B8446289
CAS No.: 175712-05-7
M. Wt: 207.23 g/mol
InChI Key: AVEUUBJOUHKJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione is a complex organic compound known for its unique tricyclic structure. This compound is part of the azatricyclo family, which is characterized by the presence of nitrogen within a tricyclic framework. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione typically involves the use of 1-methyl-7-(propan-2-yl)-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione as a starting material. This compound undergoes a reaction with hydroxylamine in an aqueous solution to yield the desired product . The reaction conditions include maintaining a specific temperature and pH to ensure the successful formation of the compound. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of a methoxy group, which may confer distinct chemical and biological properties.

Properties

CAS No.

175712-05-7

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C11H13NO3/c1-15-11-4-2-6(3-5-11)7-8(11)10(14)12-9(7)13/h2,4,6-8H,3,5H2,1H3,(H,12,13,14)

InChI Key

AVEUUBJOUHKJEX-UHFFFAOYSA-N

Canonical SMILES

COC12CCC(C=C1)C3C2C(=O)NC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

11 g (0.1 mol) of 1-methoxycyclohexa-1,4-diene are heated under reflux with 0.1 g of tris(triphenylphosphine)-ruthenium dichloride and 8.8 g (0.09 mol) of maleimide in 100 ml of absolute chloroform overnight. The mixture is concentrated and the residue is recrystallized from 100 ml of toluene.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(triphenylphosphine) ruthenium dichloride
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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